molecular formula C9H16N2O B7810074 1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone

1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone

Numéro de catalogue: B7810074
Poids moléculaire: 168.24 g/mol
Clé InChI: SQSQXLWKABIKHW-BDAKNGLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((4aR,7aR)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone (CAS: 220505-47-5) is a bicyclic amine derivative featuring a fused pyrrolidine-pyridine (pyrrolo[3,4-b]pyridine) core with an acetyl substituent. Its molecular formula is C₉H₁₆N₂O (MW: 168.24 g/mol), and its stereochemistry (4aR,7aR) is critical for its conformational stability and interactions in synthetic or biological systems . The compound serves as a key intermediate in pharmaceutical synthesis, particularly for antibiotics and central nervous system (CNS) drugs, due to its rigid bicyclic structure and nitrogen-rich scaffold .

Propriétés

IUPAC Name

1-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7(12)11-5-8-3-2-4-10-9(8)6-11/h8-10H,2-6H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSQXLWKABIKHW-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCCNC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@H]2CCCN[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone typically involves a multistep process. One common method includes:

  • Starting from a pyridine derivative, the molecule undergoes a series of hydrogenation reactions to form the hexahydro-1H-pyrrolo[3,4-b]pyridine core.

  • Functionalization of this core with appropriate reagents such as acetyl chloride can lead to the ethanone substituent.

Reaction conditions often include controlled temperatures (ranging from -10°C to room temperature), inert atmospheres (e.g., nitrogen or argon), and specific catalysts like palladium or platinum for hydrogenation steps.

Industrial Production Methods

In industrial settings, the production of this compound would likely be scaled up using similar synthetic routes. Optimizations might include continuous flow reactors for better control of reaction conditions and increased yield. Cost-effective catalysts and greener solvents could also be employed to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone can undergo various types of chemical reactions:

  • Oxidation: : It can be oxidized to form corresponding carbonyl derivatives.

  • Reduction: : Hydrogenation can lead to more reduced states, altering its functionality.

  • Substitution: : Functional groups on the pyrrolo-pyridine core can be substituted with nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reducing Agents: : Sodium borohydride (NaBH₄), Hydrogen gas (H₂) with palladium on carbon (Pd/C)

  • Substitution Reagents: : Halogens (Cl₂, Br₂), organolithium reagents (R-Li)

Major Products

The products of these reactions vary based on the conditions and reagents used, often resulting in derivatives with modified functional groups that retain the core bicyclic structure.

Applications De Recherche Scientifique

1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone finds applications across several scientific fields:

  • Chemistry: : Used as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: : Studied for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

  • Medicine: : Explored for therapeutic applications, including its role as a precursor to pharmacologically active compounds.

  • Industry: : Employed in material science for the development of novel polymers and materials with unique properties.

Mécanisme D'action

The mechanism by which this compound exerts its effects is linked to its chemical structure:

  • Molecular Targets: : It may interact with enzyme active sites or cellular receptors, influencing biological pathways.

  • Pathways Involved: : Depending on its substitution pattern, it might modulate neurotransmission, signal transduction, or metabolic pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Moxifloxacin Hydrochloride and Quinolone Derivatives

Moxifloxacin hydrochloride (CAS: 186826-86-8) incorporates the hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl moiety as part of a fluoroquinolone antibiotic. Key differences include:

  • Molecular Complexity: Moxifloxacin features a quinoline core with additional substituents (cyclopropyl, fluoro, methoxy, carboxylic acid) that confer broad-spectrum antibacterial activity .
  • Bioactivity : While the target compound is a synthetic intermediate, moxifloxacin inhibits bacterial DNA gyrase and topoisomerase IV, with a molecular weight of 437.90 g/mol (including HCl) .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Application
Target Compound C₉H₁₆N₂O Acetyl-pyrrolopyridine Synthetic intermediate
Moxifloxacin HCl C₂₁H₂₄FN₃O₄·HCl Fluoroquinolone, carboxylic acid Antibacterial agent
1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methanol C₂₁H₂₄FN₃O₄ Methanol, cyclopropyl Antibiotic intermediate
Emraclidine (CVL-231)

Emraclidine (CAS: N/A) shares the pyrrolo[3,4-b]pyridine core but is substituted with 2,4-dimethyl and trifluoromethylpyridinyl-azetidine groups. Key distinctions:

  • Bioactivity : Emraclidine acts as a muscarinic M4 receptor positive allosteric modulator for CNS disorders, unlike the target compound’s lack of direct therapeutic use .
  • Substituent Impact : The dimethyl and trifluoromethyl groups enhance blood-brain barrier penetration and receptor specificity .
Boc-Protected Pyrrolopyridine Derivatives

rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate (CAS: 1330763-74-0) highlights the role of protective groups:

  • Synthetic Utility : The tert-butyloxycarbonyl (Boc) group stabilizes the amine during synthesis, contrasting with the acetyl group in the target compound .
  • Reactivity : Boc protection reduces nucleophilicity, requiring deprotection for further functionalization .
Oxadiazole-Based Ethanone Derivatives

1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (e.g., compounds 2a–e from ) share the ethanone group but differ in core structure:

  • Bioactivity: Para-substituted derivatives (e.g., 2a, 2b) exhibit antibacterial activity against S. aureus and P. aeruginosa, attributed to electron-withdrawing groups enhancing membrane penetration .
  • Structural Contrast : The oxadiazole ring replaces the pyrrolopyridine system, demonstrating scaffold versatility in antimicrobial design .
Pyrrolo[3,4-d]pyrimidine Derivatives

Ethanone,1-(2,4-diamino-5,7-dihydro-7-methyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)- (CAS: 1854-51-9) exemplifies structural analogs with altered heterocyclic systems:

  • Functional Groups: Amino and methyl groups confer antifolate activity, targeting dihydrofolate reductase in cancer or infectious diseases .
  • Comparison : The pyrimidine ring introduces additional hydrogen-bonding sites, unlike the simpler pyridine in the target compound .

Key Research Findings and Trends

  • Stereochemistry : The (4aR,7aR) configuration in the target compound ensures optimal spatial orientation for synthetic coupling reactions, as seen in moxifloxacin intermediates .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity in oxadiazoles and quinolones, while alkyl/acetyl groups favor intermediate stability .
  • Therapeutic Versatility : The pyrrolopyridine scaffold is adaptable, enabling applications in antibiotics (moxifloxacin), CNS drugs (Emraclidine), and antiviral agents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.